

Preparation of JNJ-40411813 for In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069

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**A Note on Receptor Specificity

Initial information may incorrectly identify **JNJ-40411813** (also known as ADX-71149) as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. However, extensive pharmacological data confirms that **JNJ-40411813** is a selective positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor.^{[1][2][3][4]} This document provides protocols and data for the preparation and in vivo administration of **JNJ-40411813** as an mGlu2 PAM.

Introduction

JNJ-40411813 is a potent and selective positive allosteric modulator of the mGlu2 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.^{[1][3]} As a PAM, **JNJ-40411813** enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system has shown therapeutic potential in preclinical models of various neurological and psychiatric disorders, including schizophrenia and epilepsy.^[1] Proper formulation and administration are critical for obtaining reliable and reproducible results in in vivo studies. This document outlines detailed protocols for the preparation of **JNJ-40411813** for oral and intravenous administration in animal models.

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and pharmacokinetic properties of **JNJ-40411813** is presented in the table below. This data is essential for dose calculations and understanding the compound's behavior in vivo.

Parameter	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ ClN ₂ O	[2]
Molecular Weight	344.88 g/mol	[2]
In Vitro EC ₅₀ (hmGlu2)	147 ± 42 nM ([³⁵ S]GTPyS binding assay)	[1][3]
Solubility (DMSO)	25 mg/mL (72.49 mM) (requires sonication)	[5]
Route of Administration	Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.)	[1]
Animal Model (PK)	Male Sprague-Dawley Rat	[1]
Oral Bioavailability (F)	31% (at 10 mg/kg in fed rats)	[1][3]
C _{max} (10 mg/kg p.o.)	938 ng/mL	[1][3]
T _{max} (10 mg/kg p.o.)	0.5 hours	[1]
Half-life (t _{1/2}) (10 mg/kg p.o.)	2.3 ± 0.5 hours	[1]
Plasma Clearance (2.5 mg/kg i.v.)	1.4 ± 0.1 L/h/kg	[1]
Volume of Distribution (Vd) (2.5 mg/kg i.v.)	2.3 ± 0.2 L/kg	[1]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing **JNJ-40411813** for in vivo administration. The choice of vehicle and route of administration will depend on the specific experimental design.

Protocol 1: Preparation of JNJ-40411813 in 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) for Oral (p.o.), Intravenous (i.v.), or Subcutaneous (s.c.) Administration

This formulation has been successfully used in published preclinical studies.^[1]

Materials:

- **JNJ-40411813** powder
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- 1N Hydrochloric acid (HCl)
- Sterile water for injection
- Appropriate sterile containers and stirring equipment

Procedure:

- Calculate the required amounts: Determine the total volume and concentration of the dosing solution needed for your study.
- Prepare the vehicle: Prepare a 20% (w/v) solution of HP- β -CD in sterile water. For example, to prepare 10 mL of vehicle, dissolve 2 g of HP- β -CD in 10 mL of sterile water. Gentle warming and stirring may be required to fully dissolve the HP- β -CD.
- Weigh **JNJ-40411813**: Accurately weigh the required amount of **JNJ-40411813** powder.
- Add **JNJ-40411813** to the vehicle: Slowly add the **JNJ-40411813** powder to the 20% HP- β -CD solution while stirring.
- Add HCl: Add 1 equivalent of HCl to the suspension. The addition of acid helps to solubilize the compound.
- Adjust pH: Adjust the pH of the solution as needed for the specific route of administration.

- Ensure complete dissolution: Continue to stir the solution until the **JNJ-40411813** is completely dissolved. The final solution should be clear.
- Sterile filter (for i.v. administration): If the solution is intended for intravenous administration, sterile filter it through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Preparation of JNJ-40411813 Suspension for Oral (p.o.) Administration

This protocol creates a suspension and is suitable for oral gavage.

Materials:

- **JNJ-40411813** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Appropriate sterile containers and mixing equipment

Procedure:

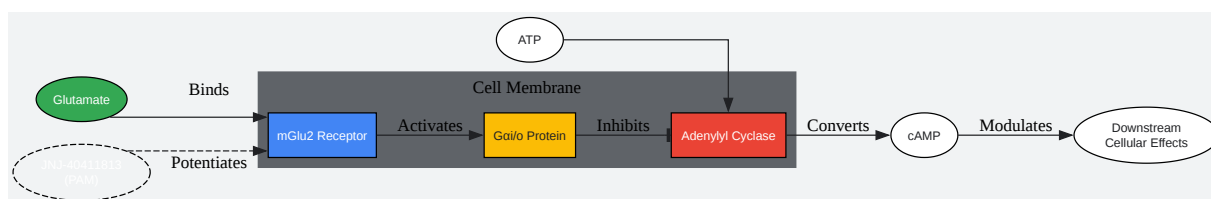
- Prepare a stock solution in DMSO: Prepare a stock solution of **JNJ-40411813** in DMSO. For example, a 25 mg/mL stock solution can be prepared.^[6] Sonication may be required to fully dissolve the compound.
- Vehicle preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Mixing procedure: To prepare 1 mL of the final formulation, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:
 - Add 100 µL of the **JNJ-40411813** DMSO stock solution to 400 µL of PEG300.

- Add 50 μ L of Tween-80.
- Add 450 μ L of saline.
- Final concentration: This procedure will yield a 2.5 mg/mL suspension of **JNJ-40411813**.
- Use immediately: It is recommended to use the suspension immediately after preparation.

Signaling Pathway and Experimental Workflow

mGlu2 Receptor Signaling Pathway

JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor. This receptor is coupled to the Gai/o protein. Upon activation by glutamate, a conformational change in the receptor is enhanced by **JNJ-40411813**, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8]

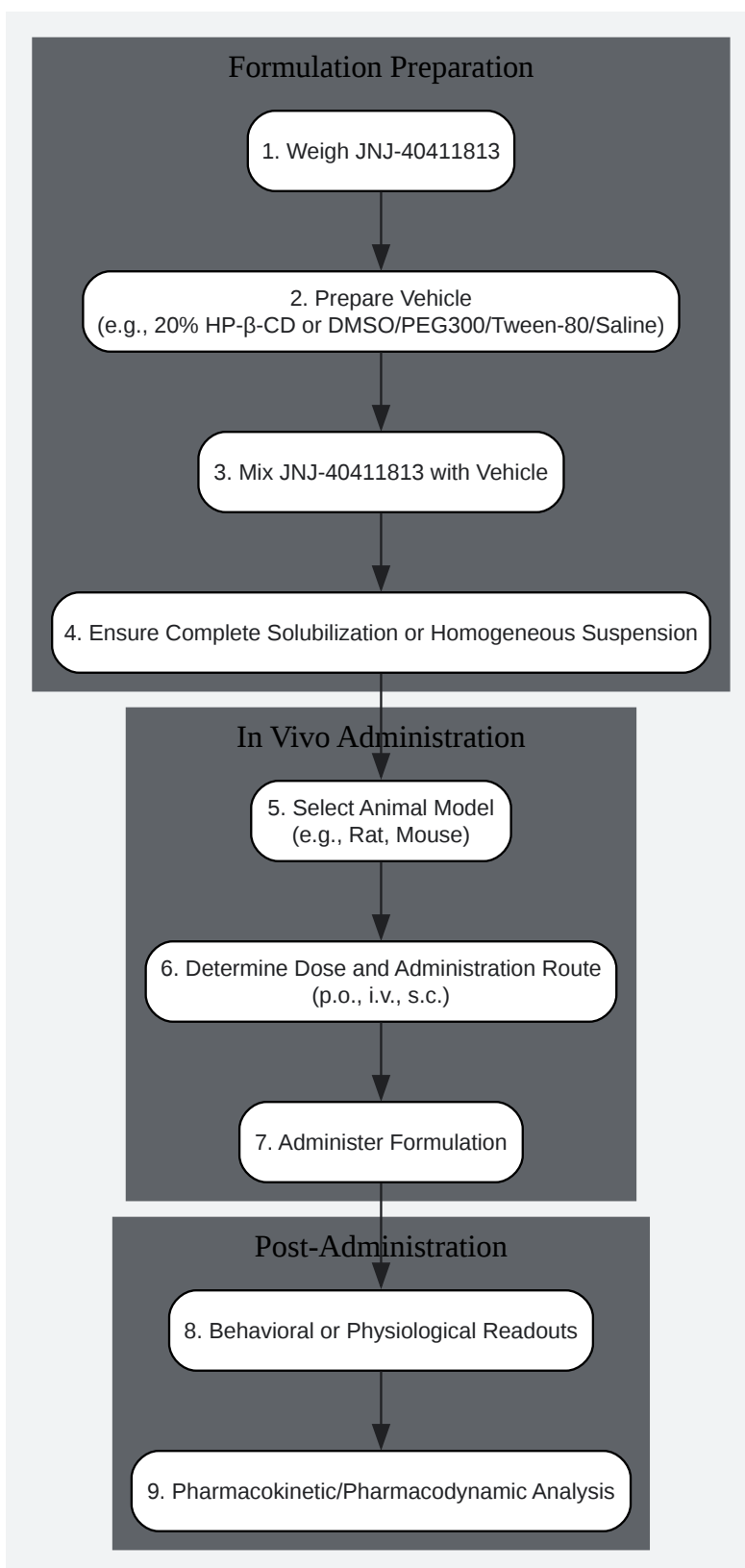


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Caption: mGlu2 receptor signaling pathway modulated by **JNJ-40411813**.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for preparing and administering **JNJ-40411813** in an in vivo experiment.



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Caption: Experimental workflow for **JNJ-40411813** in vivo studies.

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